tert-Butyl ((6-bromopyridin-3-yl)methyl)(cyclopropyl)carbamate
Description
tert-Butyl ((6-bromopyridin-3-yl)methyl)(cyclopropyl)carbamate (CAS: 1236862-14-8) is a brominated pyridine derivative with a carbamate functional group. Its molecular formula is C₁₄H₁₉BrN₂O₂, and it has a molecular weight of 327.23 g/mol . The compound features a 6-bromopyridin-3-yl moiety linked to a methyl group, which is further substituted with a cyclopropyl ring and a tert-butyl carbamate group. This structure positions it as a versatile intermediate in medicinal chemistry, particularly in the synthesis of LSD1 inhibitors and other bioactive molecules requiring pyridine-based scaffolds .
Synthesis of this compound typically follows protocols analogous to those for related carbamates. For instance, PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and triethylamine are employed as coupling agents under inert nitrogen atmospheres to form the carbamate bond, followed by purification via TLC and characterization by ¹H/¹³C NMR .
Properties
IUPAC Name |
tert-butyl N-[(6-bromopyridin-3-yl)methyl]-N-cyclopropylcarbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BrN2O2/c1-14(2,3)19-13(18)17(11-5-6-11)9-10-4-7-12(15)16-8-10/h4,7-8,11H,5-6,9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYHRAIDQRQHILH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CC1=CN=C(C=C1)Br)C2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl ((6-bromopyridin-3-yl)methyl)(cyclopropyl)carbamate typically involves the following steps:
Bromination: : Starting with pyridine, bromination at the 6-position is achieved using brominating agents such as N-bromosuccinimide (NBS) in the presence of a catalyst like ferric chloride (FeCl₃).
Formation of Carbamate: : The brominated pyridine is then reacted with tert-butyl chloroformate and cyclopropylamine under basic conditions to form the carbamate derivative.
Industrial Production Methods
In an industrial setting, the production process may involve continuous flow reactors to enhance efficiency and control reaction conditions more precisely. The use of automated systems for the addition of reagents and monitoring of reaction parameters ensures consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
Tert-Butyl ((6-bromopyridin-3-yl)methyl)(cyclopropyl)carbamate can undergo various chemical reactions, including:
Oxidation: : The bromine atom can be replaced by other functional groups through oxidation reactions.
Reduction: : Reduction of the bromine atom to hydrogen can be achieved using reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: : The compound can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: : Lithium aluminum hydride (LiAlH₄) is a widely used reducing agent.
Substitution: : Nucleophiles such as sodium azide (NaN₃) and sodium iodide (NaI) can be used for substitution reactions.
Major Products Formed
Oxidation: : Formation of pyridine derivatives with different functional groups.
Reduction: : Production of pyridine derivatives with hydrogen atoms replacing bromine.
Substitution: : Formation of pyridine derivatives with various nucleophilic groups.
Scientific Research Applications
Anticancer Research
One of the primary applications of tert-butyl ((6-bromopyridin-3-yl)methyl)(cyclopropyl)carbamate is in the development of anticancer agents. The compound is a derivative of pyridine, which is known for its biological activity, including anticancer properties. Research has shown that derivatives of bromopyridine can inhibit specific kinases associated with cancer progression.
Case Study : A study published in MDPI highlighted the synthesis of compounds similar to this compound, demonstrating their potential as selective inhibitors of cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation and cancer treatment .
Protein Degradation
The compound serves as a building block in the synthesis of protein degraders, which have emerged as a novel therapeutic approach for targeting disease-causing proteins for degradation rather than inhibition. This approach has significant implications for treating diseases like cancer and neurodegenerative disorders.
Data Table: Protein Degrader Applications
| Compound | Target Protein | Mechanism |
|---|---|---|
| This compound | Various oncoproteins | Induces ubiquitination and proteasomal degradation |
Organic Synthesis
This compound is utilized as an intermediate in organic synthesis, particularly in the preparation of complex molecules with potential pharmaceutical applications. Its unique structure allows for further functionalization, making it a versatile reagent.
Case Study : In synthetic organic chemistry, this compound has been used to create various derivatives through nucleophilic substitution reactions, showcasing its utility in generating diverse chemical entities .
Agrochemical Applications
There is growing interest in the application of pyridine derivatives in agrochemicals, particularly as herbicides and insecticides. The structural characteristics of this compound may contribute to developing new agrochemical products that are more effective and environmentally friendly.
Data Table: Agrochemical Potential
| Application | Description |
|---|---|
| Herbicides | Targeting specific plant pathways to inhibit growth |
| Insecticides | Disrupting insect nervous systems through targeted action |
Mechanism of Action
The mechanism by which tert-Butyl ((6-bromopyridin-3-yl)methyl)(cyclopropyl)carbamate exerts its effects involves its interaction with molecular targets and pathways. The specific mechanism depends on the context in which the compound is used, such as in biological systems or chemical reactions.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structurally analogous compounds differ in substituent positions, heterocyclic systems, or additional functional groups. Below is a comparative analysis:
Table 1: Comparison of Key Structural and Functional Attributes
Key Insights from Comparative Analysis
Substituent Position Effects: Bromine at position 6 (vs. 5) on the pyridine ring significantly influences electronic distribution. For example, tert-Butyl ((5-bromopyridin-2-yl)methyl)(cyclopropyl)carbamate (CAS: 2566440-58-0) exhibits distinct reactivity in cross-coupling reactions due to altered resonance effects . The presence of 2-chloro in tert-Butyl (6-bromo-2-chloropyridin-3-yl)methylcarbamate introduces dual electrophilic sites, making it more reactive toward nucleophilic aromatic substitution compared to the monobrominated parent compound .
Steric and Electronic Modulation via Cyclopropyl :
- Cyclopropyl groups, as in the target compound, increase steric hindrance and stabilize transition states in dimerization reactions. Evidence from analogous systems shows cyclopropyl substituents reduce ortho/meta isomer ratios in Diels-Alder reactions (e.g., from 8.8 for β-methyl to 4.3 for cyclopropyl) .
- In dimerization kinetics, cyclopropyl-containing o-xylylenes favor head-to-head dimers via diradical intermediates, contrasting with methyl or tert-butyl substituents .
Synthetic Flexibility: Intermediates like BM (tert-butyl (4-(((trans)-2-(6-bromopyridin-3-yl)cyclopropyl)amino)cyclohexyl)carbamate) demonstrate the adaptability of the carbamate framework for functionalization with diverse heterocycles (e.g., thiophene or thiazole in intermediates BN and BO) .
Physicochemical Properties :
- Methoxy-substituted derivatives (e.g., tert-Butyl (5,6-dimethoxypyridin-3-yl)methylcarbamate ) exhibit higher hydrophilicity (logP ~1.2 vs. ~2.5 for brominated analogs), enhancing bioavailability in aqueous systems .
Biological Activity
tert-Butyl ((6-bromopyridin-3-yl)methyl)(cyclopropyl)carbamate is a compound of interest in medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological pathways. Its molecular structure includes a brominated pyridine ring and a cyclopropyl group, which may contribute to its biological activity. This article reviews the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C13H17BrN2O2
- Molecular Weight : 313.195 g/mol
- CAS Number : 918305-73-4
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
-
Anticancer Activity :
- Studies have indicated that compounds with similar structures exhibit significant anticancer properties by inhibiting specific kinases involved in cancer cell proliferation. For instance, certain derivatives have shown efficacy against various cancer cell lines by disrupting cell cycle progression and promoting apoptosis.
-
Neuroprotective Effects :
- There is emerging evidence suggesting that this compound may possess neuroprotective properties. The presence of the bromopyridine moiety is thought to enhance interactions with neuroreceptors, potentially leading to protective effects against neurodegenerative diseases.
-
Anti-inflammatory Properties :
- Compounds containing similar functional groups have demonstrated anti-inflammatory effects in preclinical models, which could be beneficial in treating conditions such as arthritis or other inflammatory diseases.
The mechanisms through which this compound exerts its biological effects include:
- Kinase Inhibition : The compound may selectively inhibit various kinases involved in signaling pathways that regulate cell growth and survival.
- Receptor Modulation : It may act as a modulator for certain receptors associated with neurotransmission and inflammation.
Table 1: Summary of Biological Activities
Detailed Findings
- Anticancer Studies :
- Neuroprotective Research :
- Inflammation Models :
Q & A
Basic Research Questions
Q. What are the recommended analytical techniques for confirming the structural integrity of tert-butyl ((6-bromopyridin-3-yl)methyl)(cyclopropyl)carbamate?
- Methodological Answer : Employ a combination of -NMR, -NMR, and high-resolution mass spectrometry (HRMS). For NMR, focus on characteristic shifts:
- Cyclopropyl protons : ~0.5–1.5 ppm (split due to ring strain) .
- tert-Butyl group : A singlet at ~1.4 ppm for the nine equivalent protons .
- Pyridinyl bromine : Deshielding effects on adjacent carbons (~120–150 ppm in -NMR) .
- Quality Control : Use HPLC (C18 column, acetonitrile/water gradient) to verify purity ≥95% .
Q. How does steric hindrance from the tert-butyl and cyclopropyl groups influence synthetic pathways for this compound?
- Methodological Answer : The bulky tert-butyl carbamate and cyclopropyl substituents may slow nucleophilic substitution at the pyridinyl bromine. Optimize reaction conditions:
- Use polar aprotic solvents (e.g., DMF) to stabilize transition states.
- Increase temperature (80–100°C) to overcome steric barriers .
Advanced Research Questions
Q. What competing reaction pathways arise during functionalization of the 6-bromopyridinyl moiety, and how can regioselectivity be controlled?
- Methodological Answer : The bromine at position 6 on pyridine is susceptible to both nucleophilic aromatic substitution (SAr) and cross-coupling (e.g., Suzuki). To enhance SAr:
- Activate the ring with electron-withdrawing groups (EWGs) or use strong nucleophiles (e.g., amines).
- For cross-coupling, employ Pd catalysts (e.g., Pd(PPh)) and optimize ligand/base systems .
Q. How does the tert-butyl carbamate group impact stability under acidic or basic conditions?
- Methodological Answer : The tert-butyl carbamate is labile under strong acids (e.g., TFA) but stable in mild bases. To test stability:
- Acidic Conditions : Expose to 20% TFA in DCM; monitor deprotection via loss of the tert-butyl -NMR signal (~1.4 ppm) .
- Basic Conditions : Treat with NaOH (0.1–1 M) in THF/water; observe hydrolysis by HPLC .
Q. What strategies mitigate dimerization or oligomerization during storage or reactions?
- Methodological Answer : Steric bulk from the tert-butyl and cyclopropyl groups may promote head-to-head dimerization via diradical intermediates (observed in related cyclopropyl systems) . Mitigation strategies:
- Store at 2–8°C under inert atmosphere to suppress radical formation .
- Add radical inhibitors (e.g., BHT) during reactions .
Q. How can computational modeling predict reactivity trends for substitutions on the pyridinyl ring?
- Methodological Answer : Use density functional theory (DFT) to calculate:
- Electrostatic Potential Maps : Identify electron-deficient regions for SAr.
- Transition State Energies : Compare activation barriers for bromine substitution vs. side reactions .
Experimental Design & Data Analysis
Design an experiment to optimize yield in a Buchwald-Hartwig amination of the 6-bromopyridinyl group.
- Methodological Answer :
Variables : Ligand (XPhos vs. BINAP), base (CsCO vs. KOtBu), temperature (80–120°C).
Screening : Use a Design of Experiments (DoE) approach to assess interactions.
Analysis : Quantify yield via HPLC and characterize products by -NMR .
- Troubleshooting : If side reactions dominate, reduce temperature or switch to less reactive amines .
Q. How to resolve discrepancies in observed vs. predicted -NMR chemical shifts for the cyclopropyl moiety?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
